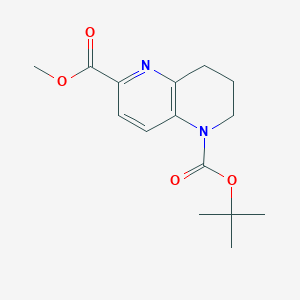
1-Tert-Butyl6-Methyl 3,4-Dihydro-1,5-Naphthyridine-1,6(2H)-Dicarboxylate
Übersicht
Beschreibung
1-Tert-Butyl6-Methyl 3,4-Dihydro-1,5-Naphthyridine-1,6(2H)-Dicarboxylate (1TBMDNDC) is a derivative of the 1,5-naphthyridine-6-carboxylic acid. It is a type of organic compound known as a carboxylic acid, and has been found to have a variety of applications in the laboratory and in scientific research.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
1-Tert-Butyl6-Methyl 3,4-Dihydro-1,5-Naphthyridine-1,6(2H)-Dicarboxylate has been studied for its potential antibacterial properties. Research by Bouzard et al. (1992) indicates that certain naphthyridine derivatives exhibit promising antibacterial activities both in vitro and in vivo, suggesting potential applications in developing therapeutic agents for bacterial infections (Bouzard et al., 1992).
Water Oxidation Applications
In the field of chemistry, especially concerning reactions involving water oxidation, this compound related compounds have shown utility. Zong and Thummel (2005) demonstrated the use of similar compounds in producing oxygen evolution in certain chemical reactions, which could have implications for industrial and environmental chemistry processes (Zong & Thummel, 2005).
Enantioselective Fluorescence Sensing
In the area of enantioselective sensing, derivatives of naphthyridine, like this compound, have been employed. Liu, Pestano, and Wolf (2008) developed a highly fluorescent scandium complex using a similar naphthyridine derivative for the enantioselective sensing of chiral amino alcohols (Liu, Pestano, & Wolf, 2008). This application is significant in analytical chemistry, particularly in chiral compound analysis.
Photoluminescence Applications
Research into photoluminescence properties has also involved naphthyridine derivatives. Wang et al. (2013) synthesized Re(I) complexes based on terpyridine derivatives, which include similar naphthyridine structures. These complexes show strong photoluminescence, suggesting potential use in materials science and photonics (Wang et al., 2013).
Eigenschaften
IUPAC Name |
1-O-tert-butyl 6-O-methyl 3,4-dihydro-2H-1,5-naphthyridine-1,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(19)17-9-5-6-10-12(17)8-7-11(16-10)13(18)20-4/h7-8H,5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWKXBLNHUDMNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-tert-Butyl 5-methyl 1H-pyrazolo[3,4-b]pyridine-1,5-dicarboxylate](/img/structure/B1527966.png)
![2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B1527967.png)
![4-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-OL](/img/structure/B1527968.png)



![6-Oxa-1-azaspiro[3.3]heptane hemioxalate](/img/structure/B1527977.png)



